2-氯-4-(吡咯烷-1-磺酰)吡啶

描述

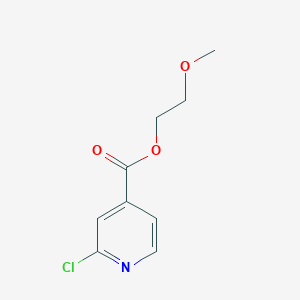

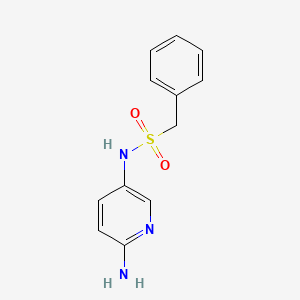

2-Chloro-4-(pyrrolidine-1-sulfonyl)pyridine, also known as CPSP, is a pyridine derivative. It has a molecular formula of C9H11ClN2O2S and a molecular weight of 246.71 g/mol .

Molecular Structure Analysis

The pyrrolidine ring in 2-Chloro-4-(pyrrolidine-1-sulfonyl)pyridine is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-4-(pyrrolidine-1-sulfonyl)pyridine are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can undergo Pictet-Spengler cyclization, leading to the formation of new ligands .科学研究应用

四氢吡啶和吡咯烷衍生物的合成

2-氯-4-(吡咯烷-1-磺酰)吡啶已被用于通过涉及 1,6-炔烃、二氧化硫和芳基重氮四氟硼酸盐的自由基反应在无催化剂条件下合成磺化的四氢吡啶衍生物。当使用末端炔烃时,该方法有效地生成磺化的吡咯烷,证明了其在合成复杂有机化合物方面的多功能性 (An & Wu, 2017)。

心血管研究

该化合物还因其在阻断心血管 L 型钙通道方面的立体选择性行为而受到研究,显示出在医学应用方面的巨大潜力。这项研究强调了其在理解心脏立体选择性和血管立体特异性方面的作用 (Carosati et al., 2009)。

合成吡咯烷-1-磺酰芳基衍生物的方法

另一个应用是将其用于从苯酚合成 1-(芳基磺酰)吡咯烷,展示了一种生产吡咯烷-1-磺酰芳基衍生物的便捷方法。这种酸催化反应展示了该化合物在有机合成中的用途,为创建多样化的化学结构提供了一条途径 (Smolobochkin et al., 2017)。

新型材料的开发

该研究还扩展到材料科学领域,其中 2-氯-4-(吡咯烷-1-磺酰)吡啶的衍生物用于合成新型可溶性氟化聚酰胺。这些聚合物表现出优异的热稳定性、机械性能和低介电常数,使其适用于先进的材料应用 (Liu et al., 2013)。

增强有机合成技术

此外,该化合物的衍生物在增强有机合成技术方面也发挥着至关重要的作用。例如,它们在水中的高度对映选择性羟醛反应中充当高效的促进剂,展示了在有机化学中开发更可持续和更有效的催化过程的潜力 (Zu et al., 2008)。

未来方向

作用机制

Target of Action

Compounds with a pyrrolidine ring, such as 2-chloro-4-(pyrrolidine-1-sulfonyl)pyridine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrole and pyrrolidine analogs are known to have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The stereochemistry of the molecule and the non-planarity of the ring—a phenomenon called “pseudorotation”—can influence the compound’s action .

属性

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-9-7-8(3-4-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGHNDRAXSNLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)